molecular formula C12H15NO B1676851 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 16078-42-5

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No. B1676851
Key on ui cas rn: 16078-42-5
M. Wt: 189.25 g/mol
InChI Key: IJTWYLGCGAIGAQ-UHFFFAOYSA-N
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Patent
US09360482B2

Procedure details

2-Methyl-1,2,3,4-tetrahydroquinoline (216 mg, 1.469 mmol, available from TCl), was measured into a reaction test tube and acetic anhydride (0.139 ml, 1.469 mmol) was added and left to stir overnight. LCMS analysis showed the reaction had gone to completion. The crude product was purified by MDAP to give the desired compound (677 mg)
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
0.139 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>>[C:12]([N:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:10][CH2:11][CH:2]1[CH3:1])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
CC1NC2=CC=CC=C2CC1
Step Two
Name
Quantity
0.139 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The crude product was purified by MDAP

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1C(CCC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 677 mg
YIELD: CALCULATEDPERCENTYIELD 243.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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